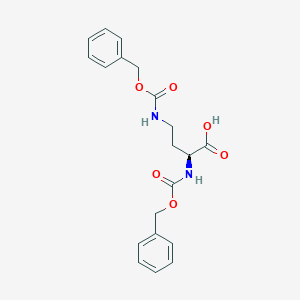

(S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid

説明

Z-L-Dab(Z)-OH

生物活性

(S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid, also known by its CAS number 55478-23-4, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 386.40 g/mol

- Solubility : Highly soluble in various solvents, indicating good bioavailability potential.

1. Antibiotic Potentiation

Recent studies indicate that this compound acts as a potentiator of antibiotics. In a study examining its effects on clarithromycin activity, it was found to enhance the antibiotic's efficacy against resistant bacterial strains. The compound was shown to disrupt bacterial membrane potential, which is crucial for antibiotic action .

| Compound | Activity Level | Reference |

|---|---|---|

| This compound | Potentiates clarithromycin | |

| Amide derivatives of triaminopentanes | Varying activity levels |

The mechanism by which this compound enhances antibiotic activity appears to involve alterations in bacterial membrane dynamics. The compound's structural modifications significantly influence its potency; for instance, converting the amide to a triamine derivative resulted in a 32-fold increase in activity compared to its parent compound .

Study 1: Efficacy Against Resistant Strains

In a controlled laboratory setting, this compound was tested alongside clarithromycin against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated a significant reduction in the minimum inhibitory concentration (MIC), suggesting that this compound can effectively restore antibiotic sensitivity in resistant strains .

Study 2: Structure-Activity Relationship

A comprehensive study on the structure-activity relationship (SAR) of various derivatives revealed that modifications to the benzyloxy and carbonyl groups could enhance or diminish biological activity. For example, certain desoxy derivatives exhibited markedly higher potency than their amide counterparts, highlighting the importance of specific functional groups in modulating activity .

Toxicological Profile

Preliminary assessments indicate that this compound has a low toxicity profile. It does not inhibit key cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP3A4), which are often implicated in drug-drug interactions. Additionally, it is not classified as a substrate for P-glycoprotein transporters, suggesting minimal risk for adverse interactions with other drugs .

科学的研究の応用

Antibiotic Potentiation

One of the significant applications of (S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid is its role as a potentiator of antibiotic activity. Research has demonstrated that derivatives of this compound can enhance the efficacy of antibiotics such as clarithromycin. In a study, modifications to the compound resulted in derivatives that exhibited significantly increased activity against resistant bacterial strains, showcasing a potential pathway for developing new antibiotic therapies .

Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of various bioactive molecules. Its structure allows for further modifications that can lead to the creation of compounds with specific biological activities. For instance, it has been utilized in synthesizing nucleoside analogs that exhibit antiviral properties. These analogs are crucial in developing treatments for viral infections by mimicking natural nucleosides and interfering with viral replication processes .

Data Table: Summary of Applications

Case Study 1: Antibiotic Efficacy Enhancement

In a controlled study, this compound was tested alongside clarithromycin against resistant strains of Staphylococcus aureus. The results indicated that the combination significantly reduced bacterial viability compared to clarithromycin alone, suggesting that this compound could be pivotal in overcoming antibiotic resistance .

Case Study 2: Nucleoside Analog Development

A series of experiments focused on modifying this compound to create nucleoside analogs. One derivative demonstrated promising antiviral activity against influenza virus in vitro, with an oral bioavailability rate exceeding 80%. This highlights the compound's potential in antiviral drug development .

特性

IUPAC Name |

(2S)-2,4-bis(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c23-18(24)17(22-20(26)28-14-16-9-5-2-6-10-16)11-12-21-19(25)27-13-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,21,25)(H,22,26)(H,23,24)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJLJGVZPXYNGT-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428605 | |

| Record name | (2S)-2,4-Bis{[(benzyloxy)carbonyl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55478-23-4 | |

| Record name | (2S)-2,4-Bis{[(benzyloxy)carbonyl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。